

(2R)-1,2-dimethylpiperazine molecular weight and for

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Compound of Interest

Compound Name: (2R)-1,2-dimethylpiperazine

Cat. No.: B1450138

An In-depth Technical Guide to **(2R)-1,2-Dimethylpiperazine** for Researchers and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its prevalence stems from the nitrogen atoms provide sites for substitution, allowing for the modulation of a molecule's potency, selectivity, and pharmacokinetic profile.[1] Furthermore, properties such as increased hydrophilicity and metabolic stability.[2]

Within this important class of heterocycles, chiral substituted piperazines have garnered significant attention. The introduction of stereocenters, as seen in the three-dimensional orientation of substituents, which is critical for specific interactions with biological targets like enzymes and receptors. This guide provides a comprehensive overview of **(2R)-1,2-dimethylpiperazine**, focusing on its core attributes, stereoselective synthesis, and applications for professionals in drug discovery and development.

Part 1: Core Molecular Attributes

(2R)-1,2-Dimethylpiperazine is a chiral diamine whose specific stereoconfiguration is crucial for its function as a synthetic building block. Its fundamental

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₄ N ₂	[3][4][5]
Molecular Weight	114.19 g/mol	[3][4][6]
Monoisotopic Mass	114.115698455 Da	[4][7]
CAS Number	623586-02-7	[7]
Appearance	Brown oily product (as described in synthesis)	[8]
Topological Polar Surface Area (TPSA)	15.3 Å ²	[4][7]
Hydrogen Bond Acceptor Count	2	[4][7]
Hydrogen Bond Donor Count	1	[9]

```
digraph "(2R)-1,2-dimethylpiperazine_Structure" {
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edge [fontname="Arial", fontsize=12];
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N4 [label="N"];
C2 [label="C"];
C3 [label="C"];
C5 [label="C"];
C6 [label="C"];
```

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C_Me_N1 [label="CH3"];
C_Me_C2 [label="CH3"];
H_C2 [label="H", fontcolor="#5F6368"];

// Invisible nodes for positioning
inv1 [shape=point, width=0.01, height=0.01];
inv2 [shape=point, width=0.01, height=0.01];

// Edges to form the piperazine ring and substituents
N1 -> C2;
C2 -> C3;
C3 -> N4;
N4 -> C5;
C5 -> C6;
C6 -> N1;
N1 -> C_Me_N1;
C2 -> inv1 [dir=none, style=dashed, color="#5F6368"];
inv1 -> H_C2 [dir=none, style=dashed, color="#5F6368"];
C2 -> inv2 [dir=none, style=solid, penwidth=2];
inv2 -> C_Me_C2 [dir=none, style=solid, penwidth=2];

// Positioning with ranks
{rank=same; C6; C5;}
{rank=same; N1; N4;}
{rank=same; C2; C3;}
{rank=same; C_Me_N1; C_Me_C2; H_C2;}
}
```

Caption: 2D structure of **(2R)-1,2-dimethylpiperazine** with stereochemistry.

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure piperazine derivatives is a critical task in medicinal chemistry. The biological activity of a final compound often intermediates. Several strategies exist for preparing chiral methylated piperazines, including diastereoselective alkylations and intramolecular Mitsunobu reactions.

A documented method for synthesizing **(2R)-1,2-dimethylpiperazine** involves the reductive amination of a chiral precursor, followed by deprotection. The desired stereochemistry.

Experimental Protocol: Synthesis of **(2R)-1,2-dimethylpiperazine**[9]

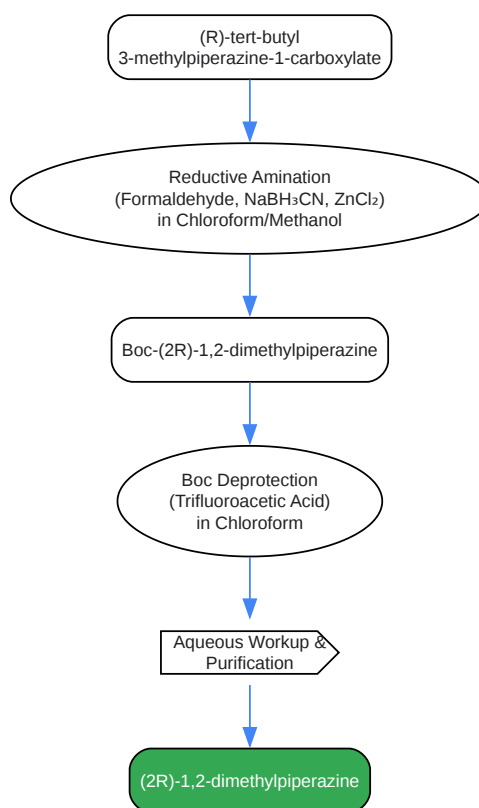
This protocol outlines a two-stage process starting from (R)-tert-butyl 3-methylpiperazine-1-carboxylate.

Stage 1: Reductive Amination

- Rationale:** This step introduces the N1-methyl group. Formaldehyde serves as the carbon source, which forms an intermediate iminium ion. Sodium borohydride selectively reduces the iminium ion in the presence of the aldehyde, preventing unwanted side reactions. Zinc chloride acts as a Lewis acid to facilitate the reaction.
- Procedure:** a. Dissolve 500 mg of (R)-tert-butyl 3-methylpiperazine-1-carboxylate and 400 μ L of formaldehyde (37% solution) in 5 mL of chloroform. b. Add 100 mg of sodium cyanoborohydride and 163 mg of zinc chloride in 8 mL of methanol. c. Add the methanol solution to the chloroform solution and stir for 24 hours. Upon completion, dilute the mixture with 100 mL of chloroform and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any byproducts. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Stage 2: Boc Deprotection

- **Rationale:** The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. It is stable under the reductive amination conditions but Trifluoroacetic acid (TFA) is a strong acid that efficiently removes the Boc group, yielding the free amine as a trifluoroacetate salt.
- **Procedure:** a. Dissolve the residue from Stage 1 in 4 mL of chloroform. b. Add 4 mL of trifluoroacetic acid and stir at room temperature for 1.5 hours. c. Apply vacuum pressure to remove TFA and solvent. d. Dissolve the resulting residue in methanol and pass it through a weak anion-exchange resin to remove the TFA salt. e. Distill off the solvent under reduced pressure to obtain **(2R)-1,2-dimethylpiperazine** as a brown oily product.

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Caption: Synthetic workflow for **(2R)-1,2-dimethylpiperazine**.

Part 3: Applications in Research and Drug Development

The primary value of **(2R)-1,2-dimethylpiperazine** lies in its role as a chiral building block for synthesizing complex, biologically active molecules. Its design, and the specific stereochemistry of this derivative enables the creation of potent and selective ligands for various biological targets.

Application Area	Description	Source(s)
Opioid Receptor Ligands	Serves as a key intermediate in the synthesis of selective δ -opioid receptor ligands, which are investigated as potential analgesics with fewer side effects than traditional opioids.	[11]
Central Nervous System (CNS) Agents	Dimethylpiperazine scaffolds are integral to drugs targeting CNS disorders, including anti-anxiety and antidepressant medications.	[12][13]
General Drug Discovery	The piperazine moiety is widely used to improve the metabolic stability and aqueous solubility of drug candidates, making it a valuable component in hit-to-lead optimization.	[2][14]
Antiviral & Antifungal Agents	The dimethylpiperazine structure is employed in the development of novel antiviral and antifungal compounds.	[14]
Agrochemicals & Polymers	Beyond pharmaceuticals, dimethylpiperazines are used in formulating pesticides and herbicides and in the production of specialty polymers.	[12]

The incorporation of the 1,2-dimethylpiperazine moiety can significantly influence a compound's pharmacokinetic properties. The methyl groups can shield the compound from metabolic enzymes, potentially increasing the drug's half-life. Concurrently, the basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, influencing its formulation.

Conclusion

(2R)-1,2-Dimethylpiperazine is more than a simple chemical reagent; it is a strategic component in the design and synthesis of next-generation therapeutics. Its favorable properties of the piperazine scaffold, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties and synthesis pathways leads to the development of novel, effective, and safe medicines. The continued exploration of this and other chiral building blocks will undoubtedly fuel further innovation in drug discovery.

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